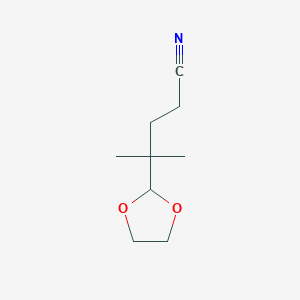

4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile

CAS No.: 20633-35-6

Cat. No.: VC8397384

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20633-35-6 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile |

| Standard InChI | InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3 |

| Standard InChI Key | VTPNGHOHXTVFHE-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC#N)C1OCCO1 |

| Canonical SMILES | CC(C)(CCC#N)C1OCCO1 |

Introduction

Chemical Identity and Structural Features

Structural Analysis

-

Dioxolane Ring: The 1,3-dioxolane moiety acts as a protecting group, stabilizing aldehydes or ketones during synthetic processes. Its electron-rich oxygen atoms enable participation in hydrogen bonding and dipole interactions.

-

Nitrile Group: The -C≡N group confers electrophilicity, making the compound reactive toward nucleophiles (e.g., Grignard reagents, amines).

-

Steric Effects: The methyl group at the fourth carbon introduces steric hindrance, potentially influencing reaction selectivity.

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Strategies

The compound can be dissected into two key fragments:

-

4-Methylpentanenitrile: A nitrile precursor.

-

1,3-Dioxolane: Introduced via acetalization.

Proposed Synthetic Pathways

Pathway A: Acetalization of a Ketone Precursor

-

Start with 4-methylpentan-2-one.

-

Protect the ketone as a dioxolane using ethylene glycol and an acid catalyst (e.g., -toluenesulfonic acid).

-

Convert the protected ketone to a nitrile via a Strecker synthesis or cyanide substitution.

Pathway B: Nitrile Formation Followed by Acetalization

-

Synthesize 4-methylpent-4-enenitrile through hydrocyanation of a diene.

-

Epoxidize the double bond, followed by acid-catalyzed cyclization with ethylene glycol to form the dioxolane ring.

Industrial Considerations

-

Continuous Flow Reactors: Analogous to dioxolane synthesis, this method ensures precise temperature control and scalability.

-

Catalysts: Solid acids (e.g., sulfonated resins) minimize byproducts and simplify purification.

Physicochemical Properties

Predicted Properties (Based on Analogues)

| Property | Value/Description |

|---|---|

| Boiling Point | ~250–270°C (estimated) |

| Density | 1.05–1.10 g/cm³ |

| Solubility | Miscible in polar aprotic solvents (DMF, DMSO) |

| Stability | Hydrolyzes under acidic conditions |

Reactivity and Functionalization

Nucleophilic Additions

The nitrile group undergoes reactions such as:

-

Hydrolysis: To carboxylic acids or amides under acidic/basic conditions.

-

Reduction: Catalytic hydrogenation yields primary amines ().

Dioxolane Ring-Opening

Under acidic conditions, the dioxolane hydrolyzes to regenerate a ketone:

This reversibility is exploited in protecting-group strategies.

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Antiviral Agents: Dioxolane derivatives are precursors to nucleoside analogues (e.g., Lamivudine).

-

Chiral Building Blocks: The methyl group induces asymmetry, enabling enantioselective synthesis.

Polymer Chemistry

-

Cross-Linking Agents: Nitriles polymerize via radical initiators, forming thermoset resins.

-

Coordination Polymers: The nitrile group binds metal ions (e.g., Cu²⁺, Fe³⁺), creating porous frameworks.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective nitrile formation.

-

Biodegradable Polymers: Exploring dioxolane-nitrile copolymers for sustainable materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume